Welcome to the BenchChem Online Store!
molecular formula FeNi B8629982 Iron alloy, Fe,Ni CAS No. 12062-87-2

Iron alloy, Fe,Ni

Cat. No. B8629982
M. Wt: 114.54 g/mol
InChI Key: UGKDIUIOSMUOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04357478

Procedure details

Example 3 is repeated, except that octoic acid is added to the nickel and iron solution in a molar ratio of the acid to the metal (nickel+iron) of 0.20. The absorption of hydrogen ceases after 4 hours of reaction and dicyclohexanol propane is obtained quantitatively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=O>[Ni].[Fe].[Ni].[Fe]>[CH3:1][CH2:2][CH3:3].[CH:8]1([OH:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1.[CH:8]1([OH:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni].[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The absorption of hydrogen ceases after 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
of reaction

Outcomes

Product
Name
Type
product
Smiles
CCC.C1(CCCCC1)O.C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.